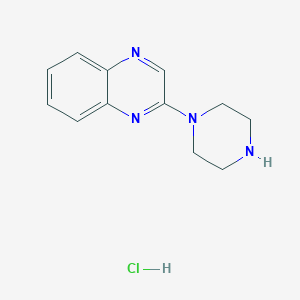

2-Piperazin-1-yl-quinoxaline hydrochloride

Vue d'ensemble

Description

2-Piperazin-1-yl-quinoxaline hydrochloride is a chemical compound with the molecular formula C13H17N4Cl. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound. This compound is known for its significant biological and pharmacological activities, making it a valuable subject of study in medicinal chemistry and related fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperazin-1-yl-quinoxaline hydrochloride typically involves the reaction of quinoxaline with piperazine under specific conditions. One common method involves the use of a one-pot multiple-component reaction under green conditions, utilizing a nanocatalyst such as hercynite sulfaguanidine-SA immobilized on the surface of FeAl2O4 magnetic nanoparticles . This method is efficient and environmentally friendly, producing high yields of the desired product.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Quinoxaline Core

The quinoxaline ring exhibits regioselective reactivity due to electron-withdrawing effects from substituents. In analogs like 6,7-dichloro-3-methylquinoxaline 1,4-dioxides, chlorine atoms undergo nucleophilic substitution with amines like piperazine under mild conditions (50°C in DMF). The C6 position is preferentially substituted due to conjugation with electron-withdrawing groups (e.g., ethoxycarbonyl), which stabilizes the Meisenheimer intermediate . For example:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Chlorine substitution | Piperazine, DMF, 50°C, 12 h | 6-Piperazinyl-quinoxaline derivative | 65–85% |

This regioselectivity was confirmed via NOESY and HMBC NMR, showing distinct signal enhancements for ortho-position protons depending on substitution site .

Piperazine Functionalization

The piperazine moiety undergoes alkylation, acylation, and salt formation:

Alkylation

Piperazine reacts with alkyl halides or epoxides. For instance, N-Boc-piperazine intermediates (e.g., compound 9 ) are deprotected with HCl in methanol to yield hydrochlorides .

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Boc deprotection | HCl/MeOH, rt, 2 h | Piperazinium hydrochloride | 90–95% |

Acylation

Acylation with acid chlorides or anhydrides modifies the piperazine’s secondary amines. In related pyrroloquinoxalines, piperazine reacts with acyl chlorides under Pd catalysis to form amides .

Cross-Coupling Reactions

Buchwald–Hartwig amination enables coupling of halogenated quinoxalines with piperazines. For example, 1-bromo-4-phenylpyrrolo[1,2-a]quinoxaline reacts with substituted piperazines using Pd₂(dba)₃/BINAP to form C–N bonds :

| Substrate | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| 1-Bromoquinoxaline | Pd₂(dba)₃, BINAP, t-BuONa | Piperazinyl-pyrroloquinoxaline derivatives | 70–88% |

Salt Formation and Stability

The hydrochloride salt enhances solubility and stability. Conversion to oxalate salts is achieved by treating free bases with oxalic acid in 2-propanol .

| Reaction Type | Conditions | Product | Purity | Source |

|---|---|---|---|---|

| Oxalate salt formation | Oxalic acid, 2-propanol, reflux | Piperazinyl-quinoxaline oxalate | >95% |

Acid-Base Reactivity

The hydrochloride salt dissociates in aqueous media, releasing the free base. Neutralization with ammonium hydroxide regenerates the free amine, enabling further functionalization .

Structural Confirmation

X-ray crystallography and NMR (¹H, ¹³C, HSQC, HMBC) validate regiochemistry. For example, 13C NMR shifts at δ = 118–129 ppm confirm trifluoromethyl substitution in related compounds .

Applications De Recherche Scientifique

Antipsychotic Properties

Research indicates that quinoxaline derivatives, including 2-Piperazin-1-yl-quinoxaline hydrochloride, may exhibit antipsychotic effects. Some studies suggest that these compounds can interact with dopamine receptors, which play a crucial role in the treatment of psychotic disorders such as schizophrenia. The potential for higher efficacy compared to established medications like risperidone has been noted, warranting further investigation into their therapeutic mechanisms and clinical applications .

Antimicrobial Activity

Quinoxaline derivatives have also shown promise as antimicrobial agents. For instance, studies have demonstrated that certain piperazinyl quinoxalines can inhibit the efflux pumps in Candida albicans, suggesting their role in overcoming multidrug resistance in fungal infections. This property is particularly significant given the rising incidence of antifungal resistance . The ability to enhance the effectiveness of existing antifungal treatments by acting synergistically with drugs like fluconazole has been documented, highlighting their potential use in combination therapies .

Anticancer Potential

The anticancer activity of this compound has been explored through various studies. Compounds derived from this scaffold have demonstrated selective anti-proliferative effects against human tumor cell lines, including ovarian and colon cancers. The mechanism involves the inhibition of specific kinases that are critical for tumor growth and proliferation . Notably, some derivatives have shown high selectivity indices, indicating their potential as targeted cancer therapies .

Research Findings and Case Studies

A variety of studies have been conducted to evaluate the efficacy and safety profile of this compound:

Mécanisme D'action

The mechanism of action of 2-Piperazin-1-yl-quinoxaline hydrochloride involves its interaction with specific molecular targets, such as tyrosine kinases. It binds to the active site of these enzymes, inhibiting their activity and thereby interfering with signaling pathways that promote cell proliferation and survival. This makes it a promising candidate for cancer therapy .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Piperazin-1-yl-quinoline dihydrochloride

- 1-(2-(Piperazin-1-yl)ethyl)quinolin-2(1H)-one hydrochloride

- 4-(Piperazin-1-ylmethyl)quinoline hydrochloride

Uniqueness

2-Piperazin-1-yl-quinoxaline hydrochloride is unique due to its specific structure, which allows it to interact effectively with a variety of biological targets.

Activité Biologique

2-Piperazin-1-yl-quinoxaline hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a quinoxaline core substituted with a piperazine moiety. This structural configuration is critical for its interaction with biological targets. The compound is soluble in water and exhibits a moderate molecular weight, which facilitates its bioavailability.

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies, highlighting its potential as an antimicrobial and anticancer agent. Below are key findings from recent research:

Antimicrobial Activity

- Inhibition of Fungal Efflux Pumps :

- Study Findings : Research has demonstrated that derivatives of 2-piperazinyl-quinoxaline exhibit significant inhibitory effects on the drug efflux activity of Candida albicans transporters (CaCdr1p and CaMdr1p). In one study, several derivatives showed MIC values ranging from 100 to 901 μM against efflux pump-overexpressing strains, indicating their potential to enhance the efficacy of existing antifungal treatments .

- Mechanism : The inhibition of these efflux pumps suggests that the compound can sensitize resistant strains to conventional antifungal agents like fluconazole, thereby overcoming multidrug resistance.

Anticancer Activity

- Cytotoxic Effects :

- Research Insights : The compound has been tested against various cancer cell lines, demonstrating cytotoxicity through mechanisms involving apoptosis and cell cycle arrest. Specific studies have shown that piperazinyl derivatives can induce significant cell death in human cancer cell lines, with IC50 values lower than those of reference drugs like doxorubicin .

- Mechanism of Action : The anticancer activity is believed to be mediated through the modulation of signaling pathways such as PI3K/Akt and MAPK/ERK, which are crucial for cell proliferation and survival .

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal potential of various piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives against C. albicans. The results indicated that compounds with higher piperazine content exhibited enhanced inhibition of the CaCdr1p transporter, leading to increased susceptibility to fluconazole in resistant strains.

| Compound | MIC (μM) | Relative Resistance Index |

|---|---|---|

| 1d | 150 | 10 |

| 1f | 200 | 15 |

| 2c | 300 | 20 |

Case Study 2: Cytotoxicity in Cancer Cells

In a comparative study on human fibrosarcoma cells (HT1080), several derivatives of the compound were tested for cytotoxicity. Results showed that certain modifications to the piperazine moiety significantly enhanced antiproliferative activity.

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| Compound A | 5 | Apoptosis induction |

| Compound B | 10 | Cell cycle arrest |

| Compound C | 15 | Inhibition of PI3K/Akt |

Propriétés

IUPAC Name |

2-piperazin-1-ylquinoxaline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4.ClH/c1-2-4-11-10(3-1)14-9-12(15-11)16-7-5-13-6-8-16;/h1-4,9,13H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJAJTINZUSOXDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3N=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50506880 | |

| Record name | 2-(Piperazin-1-yl)quinoxaline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50506880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76052-62-5 | |

| Record name | 2-(Piperazin-1-yl)quinoxaline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50506880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.